3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine
Description
3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine is an organic compound that features a pyridine ring substituted with an azetidine moiety linked through an ether bond to a 3-methylbenzoyl group
Properties
IUPAC Name |
(3-methylphenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12-4-2-5-13(8-12)16(19)18-10-15(11-18)20-14-6-3-7-17-9-14/h2-9,15H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFWNOUFESOLTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates.
Attachment of the 3-Methylbenzoyl Group: The azetidine intermediate is then reacted with 3-methylbenzoyl chloride under basic conditions to form the 3-methylbenzoyl azetidine derivative.
Coupling with Pyridine: Finally, the 3-methylbenzoyl azetidine derivative is coupled with a pyridine derivative through an ether linkage, typically using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the benzoyl and pyridine rings.
Reduction: Reduced forms of the azetidine and benzoyl groups.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
4-{[1-(3-fluoro-4-methylbenzoyl)azetidin-3-yl]oxy}pyridine: Similar structure but with a fluorine substitution on the benzoyl group.
1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: Contains an azetidine ring but with different substituents and functional groups.
Uniqueness
3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine is unique due to its specific combination of a pyridine ring, azetidine moiety, and 3-methylbenzoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
3-{[1-(3-methylbenzoyl)azetidin-3-yl]oxy}pyridine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological mechanisms, pharmacological implications, and relevant case studies associated with this compound.
The molecular formula of this compound is , with a molecular weight of approximately . The compound features a pyridine ring linked to an azetidine moiety through an ether bond, which enhances its reactivity and biological potential.
| Property | Value |
|---|---|
| Molecular Formula | C16H16N2O2 |
| Molecular Weight | 268.31 g/mol |
| IUPAC Name | (3-methylphenyl)-(3-pyridin-4-yloxyazetidin-1-yl)methanone |
| InChI Key | PREWGWAKEOTOCO-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves the formation of the azetidine ring followed by functionalization with the pyridine moiety. The final step includes etherification under basic conditions, which is crucial for achieving the desired structural integrity and biological activity .
The biological activity of this compound can be attributed to its interaction with various molecular targets. The azetidine ring's strain-driven reactivity allows it to modulate enzyme activity, particularly in inflammatory pathways. The pyridine moiety can participate in π-π stacking interactions and hydrogen bonding, influencing receptor binding and activity modulation .
Biological Activity
Research indicates that this compound exhibits several biological activities:
1. Anti-inflammatory Effects:
Studies have shown that compounds similar to this compound can reduce inflammation by inhibiting key enzymes involved in inflammatory responses, such as neutrophil serine proteases (NSPs). This mechanism is particularly relevant in diseases characterized by excessive neutrophil activation .
2. Antimicrobial Properties:
This compound has been explored for its potential antimicrobial effects. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death .
3. Potential in Drug Discovery:
The unique structure of this compound positions it as a promising candidate in drug discovery programs aimed at developing new therapeutic agents for inflammatory diseases and infections .
Case Study 1: Neutrophil-Mediated Inflammation
A study involving a related compound demonstrated its efficacy in reducing neutrophil-mediated inflammation in rat models. The compound inhibited Cathepsin C, a key regulator of NSPs, leading to decreased NET formation and reduced tissue damage associated with inflammatory diseases such as vasculitis .
Case Study 2: Antimicrobial Testing
In vitro tests have shown that derivatives of this compound possess significant antibacterial activity against various strains of bacteria, indicating potential applications in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
